REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[F:10].[Li]CCCC.[F:16][CH:17]([F:23])[C:18](OCC)=[O:19]>CCOCC>[F:16][CH:17]([F:23])[C:18]([C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[F:10])=[O:19]
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Name
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|
Quantity
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123 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OC)F
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Name
|
|
Quantity
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276 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
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|
Quantity
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1300 mL
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Type
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solvent
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Smiles
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CCOCC
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Name
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|
Quantity
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82.6 g
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Type
|
reactant
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Smiles
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FC(C(=O)OCC)F
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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After stirring at −78° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred overnight at 25° C.
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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was quenched with saturated ammonium chloride solution at −20° C.
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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aqueous layer was extracted with Et2O
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined extracts were dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
the residue was purified by column chromatography (PE/EA 20:1)
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Reaction Time |
2 h |
Name
|
|
Type
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product
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Smiles
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FC(C(=O)C1=C(C=C(C=C1)OC)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |